molecular formula C8H5F13O2 B6302043 2-Bis(trifluoromethyl)-2-(1,1,1,2,3,3,3-heptafluoropropyl)oxy-ethanol CAS No. 2088941-92-6

2-Bis(trifluoromethyl)-2-(1,1,1,2,3,3,3-heptafluoropropyl)oxy-ethanol

Cat. No. B6302043
CAS RN: 2088941-92-6
M. Wt: 380.10 g/mol
InChI Key: UVXXNZNKFVCWGA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Bis(trifluoromethyl)-2-(1,1,1,2,3,3,3-heptafluoropropyl)oxy-ethanol, also known as 1,1,1,2,3,3,3-heptafluoropropyl-2-trifluoromethoxyethanol (HTFOPE) is a fluorinated compound that has been used in various scientific research applications, including in pharmaceutical and biochemical research. HTFOPE is a non-toxic and non-volatile compound that is soluble in both water and organic solvents. It has a high boiling point and is an effective solvent for many organic compounds, making it useful in a variety of laboratory experiments.

Scientific Research Applications

HTFOPE has been used in a variety of scientific research applications, including in pharmaceutical and biochemical research. It has been used as a solvent for the synthesis of pharmaceutical drugs, as a reagent in the synthesis of organic compounds, and as a medium for biochemical reactions. It has also been used as a solvent in the synthesis of polymers and in the production of nanomaterials.

Mechanism of Action

HTFOPE acts as a solvent, allowing the components of a reaction to mix and react more easily. The high boiling point of HTFOPE also allows reactions to occur at higher temperatures, which can be beneficial in some cases. Additionally, the non-volatility of HTFOPE prevents the loss of components during the reaction, which can be important when working with expensive reagents.
Biochemical and Physiological Effects
HTFOPE is a non-toxic and non-volatile compound, making it safe to use in laboratory experiments. It is not known to have any biochemical or physiological effects, and has not been found to be harmful to humans or other organisms.

Advantages and Limitations for Lab Experiments

The advantages of using HTFOPE in laboratory experiments include its non-toxicity, non-volatility, and high boiling point, as well as its solubility in both water and organic solvents. Its relatively low cost also makes it an attractive option for researchers. However, HTFOPE is not suitable for use in some reactions, as it can react with certain compounds and interfere with the reaction.

Future Directions

There are a number of potential future applications for HTFOPE in scientific research. For example, it could be used as a solvent in the synthesis of new pharmaceutical drugs, or as a medium for biochemical reactions. Additionally, it could be used to synthesize new polymers or nanomaterials. It could also be used in the development of new technologies, such as in the production of fuel cells or other energy-producing devices. Finally, HTFOPE could be used in the production of new materials, such as thin films or coatings.

Synthesis Methods

HTFOPE can be synthesized by a two-step process, beginning with the reaction of 2-Bis(trifluoromethyl)-2-(1,1,1,2,3,3,3-heptafluoropropyl)oxy-ethanol,3-heptafluoropropanol with trifluoromethanesulfonic acid. The resulting product is then reacted with ethanol to form HTFOPE. This synthesis method is relatively simple and cost-effective, making it a popular choice for researchers.

properties

IUPAC Name

2-[1,1,1,3,4,4,4-heptafluoro-2,3-bis(trifluoromethyl)butan-2-yl]oxyethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5F13O2/c9-3(5(10,11)12,6(13,14)15)4(7(16,17)18,8(19,20)21)23-2-1-22/h22H,1-2H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVXXNZNKFVCWGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(COC(C(C(F)(F)F)(C(F)(F)F)F)(C(F)(F)F)C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5F13O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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